

Application Notes and Protocols for In Vivo Microdialysis of NO-711ME

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Compound of Interest

Compound Name: NO-711ME

Cat. No.: B15575918

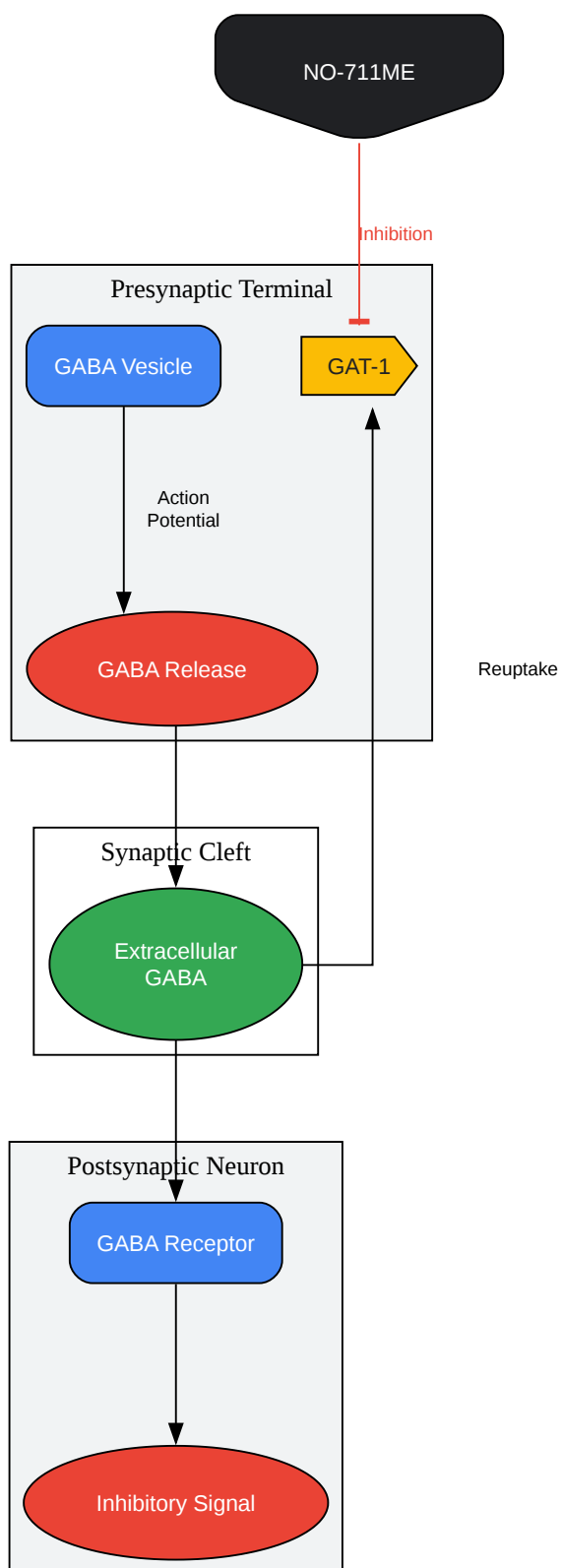
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of **NO-711ME**, a potent and selective GABA transporter 1 (GAT-1) inhibitor, on extracellular gamma-aminobutyric acid (GABA) levels in the brain. The protocols are based on established methodologies for in vivo microdialysis of GABA uptake inhibitors.

Mechanism of Action: NO-711ME and GABAergic Neurotransmission

NO-711ME enhances GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This action leads to an accumulation of GABA in the extracellular space, thereby prolonging the activation of GABA receptors and enhancing inhibitory signaling in the central nervous system.



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Caption: Signaling pathway of **NO-711ME** action.

Quantitative Data Summary

The following tables summarize expected changes in extracellular GABA concentrations following the administration of GAT-1 inhibitors, based on published in vivo microdialysis studies.

Table 1: Systemic Administration of GAT-1 Inhibitors

Compound	Animal Model	Brain Region	Dose (i.p.)	Peak Increase in Extracellular GABA (% of Basal)	Reference
Tiagabine	Rat	Globus Pallidus	11.5 mg/kg	~240%	[1]
Tiagabine	Rat	Globus Pallidus	21.0 mg/kg	~310%	[1]
Tiagabine	Rat	Ventral Pallidum	11.5 mg/kg	~280%	[1]
Tiagabine	Rat	Ventral Pallidum	21.0 mg/kg	~350%	[1]
Tiagabine	Rat	Substantia Nigra	21.0 mg/kg	~200%	[1]
Tiagabine	Rat	Medial Thalamus	30 mg/kg	~200%	[2]
Tiagabine	Gerbil	Hippocampus (CA1)	45 mg/kg	~450%	[3]

Table 2: Local Administration of NO-711 via Reverse Dialysis

Compound	Animal Model	Brain Region	Concentration in Perfusate	Increase in Extracellular GABA (% of Basal)	Reference
NO-711	Rat	Dorsal Spinal Cord	10 μ M	~150%	[4]
NO-711	Rat	Dorsal Spinal Cord	30 μ M	~200%	[4]
NO-711	Rat	Dorsal Spinal Cord	100 μ M	~250%	[4]
NO-711	Rat	Dorsal Spinal Cord	300 μ M	~300%	[4]

Experimental Protocols

The following are detailed protocols for in vivo microdialysis experiments to measure extracellular GABA following the administration of **NO-711ME**.

Protocol 1: Systemic Administration of NO-711ME

This protocol is adapted from studies using the GAT-1 inhibitor tiagabine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Animal Model and Surgery:

- Species: Adult male Sprague-Dawley rats (250-350 g).
- Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.
- Stereotaxic Surgery:
 - Secure the anesthetized rat in a stereotaxic frame.
 - Implant a guide cannula (e.g., CMA 12) targeting the brain region of interest (e.g., hippocampus, substantia nigra, or globus pallidus). Coordinates should be determined

from a rat brain atlas (e.g., Paxinos and Watson).

- Secure the guide cannula to the skull with dental cement and anchor screws.
- Allow a recovery period of at least 48-72 hours post-surgery.

2. Microdialysis Procedure:

- **Probe Insertion:** On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.
- **Perfusion Solution:** Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.
- **Flow Rate:** Maintain a constant flow rate of 1-2 µL/min using a microinfusion pump.
- **Equilibration:** Allow the system to equilibrate for at least 2 hours before collecting baseline samples.
- **Baseline Collection:** Collect 3-4 baseline dialysate samples at 20-minute intervals.
- **Drug Administration:** Administer **NO-711ME** via intraperitoneal (i.p.) injection. Based on data from similar GAT-1 inhibitors, a starting dose range of 10-30 mg/kg is recommended.[\[2\]](#)[\[5\]](#)
- **Sample Collection:** Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.
- **Sample Storage:** Immediately freeze samples on dry ice or in a -80°C freezer until analysis.

3. GABA Analysis:

- **Method:** High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection is the standard method for GABA quantification in microdialysates.
- **Derivatization:** Derivatize GABA with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to produce a fluorescent derivative.

- Quantification: Quantify GABA concentrations by comparing the peak areas of the samples to a standard curve of known GABA concentrations.

Protocol 2: Local Administration of NO-711ME via Reverse Dialysis

This protocol is based on a study that utilized reverse dialysis of NO-711.[\[4\]](#)

1. Animal Model and Surgery:

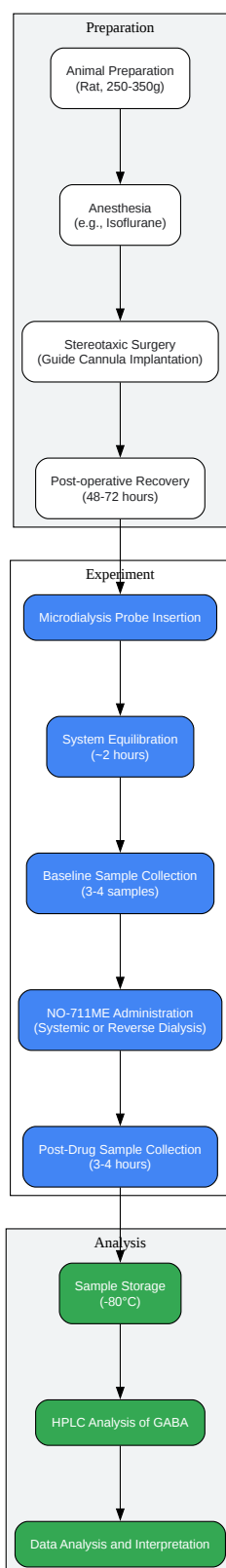
- Follow the same surgical procedure as described in Protocol 1.

2. Microdialysis Procedure:

- Probe Insertion and Equilibration: Follow the same procedure as in Protocol 1.
- Baseline Collection: Collect 3-4 baseline dialysate samples with standard aCSF.
- Reverse Dialysis: Switch the perfusion solution to aCSF containing **NO-711ME** at the desired concentration (e.g., 10-300 μM).[\[4\]](#)
- Sample Collection: Continue collecting dialysate samples at 20-minute intervals during and after the reverse dialysis period.
- Sample Storage and Analysis: Follow the same procedures as in Protocol 1.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for an in vivo microdialysis experiment with **NO-711ME**.



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Caption: In vivo microdialysis experimental workflow.

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